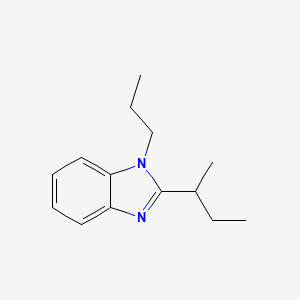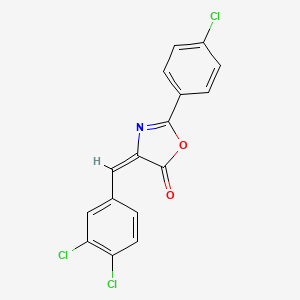
4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazine derivative and is commonly referred to as HMDTA. HMDTA has been synthesized using various methods and has shown promising results in several scientific studies. In
Mécanisme D'action
The mechanism of action of HMDTA is not fully understood, but studies have shown that it interacts with cellular DNA and inhibits the activity of enzymes involved in DNA replication and transcription. HMDTA also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HMDTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity. HMDTA has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that HMDTA has low toxicity and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMDTA in lab experiments is its high yield and purity, which makes it easy to obtain and use in various studies. HMDTA also has low toxicity and is well-tolerated, making it a safe compound to use in lab experiments. However, one of the limitations of using HMDTA is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of HMDTA. One potential direction is the development of HMDTA as a therapeutic agent for cancer and bacterial infections. Another direction is the synthesis of novel materials using HMDTA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of HMDTA and its potential applications in various scientific fields.
Conclusion:
In conclusion, HMDTA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in medicinal chemistry, biochemistry, and material science make it a compound of interest for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HMDTA have been discussed in this paper.
Méthodes De Synthèse
HMDTA can be synthesized using several methods, including the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with hydrazine hydrate and dipropylamine. Another method involves the reaction of 2-amino-4,6-dimethoxy-1,3,5-triazine with hydrazine hydrate and dipropylamine. Both methods result in the formation of HMDTA with high yield and purity.
Applications De Recherche Scientifique
HMDTA has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HMDTA has been studied for its anticancer and antimicrobial properties. Studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity against various bacterial strains. In biochemistry, HMDTA has been used as a reagent for the detection of amino acids and peptides. HMDTA has also been studied for its potential application in material science as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O/c1-4-6-16(7-5-2)9-12-8(15-11)13-10(14-9)17-3/h4-7,11H2,1-3H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUKOUDIXGHTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)

amino]-4-oxobutanoate](/img/structure/B6047560.png)


![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)

![1'-[(2E)-2-methyl-2-buten-1-yl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6047628.png)
![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6047642.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)